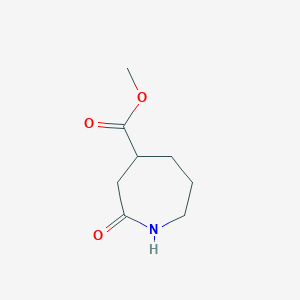
Methyl 2-oxoazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxoazepane-4-carboxylate: is a chemical compound belonging to the class of oxoazepanes, which are seven-membered heterocyclic compounds containing an oxygen atom. This compound is characterized by its molecular structure, which includes a carboxylate group attached to the fourth carbon of the oxoazepane ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as amino acids or their derivatives.
Reaction Conditions: The synthesis involves cyclization reactions under acidic or basic conditions, often requiring the use of catalysts to facilitate the formation of the oxoazepane ring.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions at different positions of the oxoazepane ring can lead to the formation of a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: A variety of functionalized oxoazepanes.
Scientific Research Applications
Chemistry: Methyl 2-oxoazepane-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 2-oxoazepane-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved are often identified through biochemical and molecular biology studies.
Comparison with Similar Compounds
Methyl 7-oxoazepane-4-carboxylate: A structural isomer with the oxo group at a different position on the ring.
Methyl 2-oxoazepane-3-carboxylate: Another positional isomer with the carboxylate group at the third carbon.
Uniqueness: Methyl 2-oxoazepane-4-carboxylate is unique in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 2-oxoazepane-4-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)6-3-2-4-9-7(10)5-6/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
WTUTXBNXNASTOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCNC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















